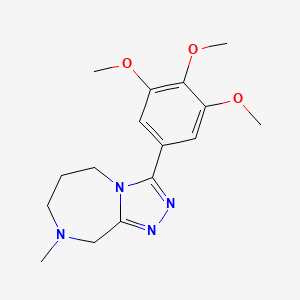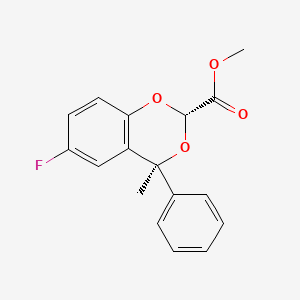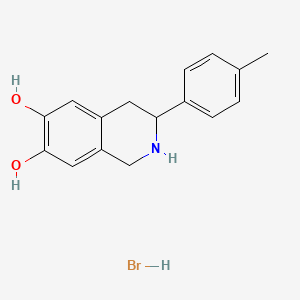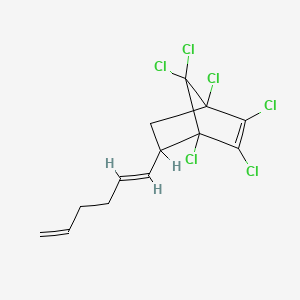
Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- is a complex organic compound with the molecular formula C13H12Cl6 It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of multiple chlorine atoms and a hexadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- typically involves the chlorination of norbornene derivatives. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination at the desired positions on the norbornene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where norbornene is reacted with chlorine in the presence of catalysts to achieve high yields. The reaction is usually carried out in specialized reactors designed to handle the corrosive nature of chlorine and the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Chlorinated carboxylic acids or ketones.
Reduction: Less chlorinated norbornene derivatives.
Substitution: Compounds with substituted functional groups in place of chlorine atoms.
Aplicaciones Científicas De Investigación
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- involves its interaction with molecular targets through its reactive chlorine atoms and hexadienyl group. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical and biological effects. The pathways involved may include nucleophilic attack on the chlorine atoms and subsequent formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Norbornene: A bicyclic hydrocarbon with similar structural features but without the extensive chlorination.
Hexachlorocyclopentadiene: A chlorinated compound with similar reactivity but different structural properties.
Chlorinated Norbornene Derivatives: Compounds with varying degrees of chlorination and different functional groups.
Uniqueness
2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- is unique due to its specific arrangement of chlorine atoms and the presence of a hexadienyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
28861-48-5 |
|---|---|
Fórmula molecular |
C13H12Cl6 |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1,2,3,4,7,7-hexachloro-5-[(1E)-hexa-1,5-dienyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H12Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h2,5-6,8H,1,3-4,7H2/b6-5+ |
Clave InChI |
VINJGHUDBZQHQX-AATRIKPKSA-N |
SMILES isomérico |
C=CCC/C=C/C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C=CCCC=CC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


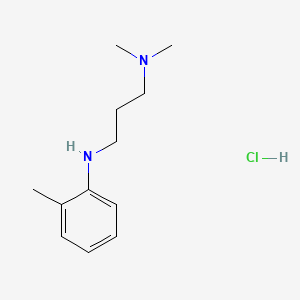
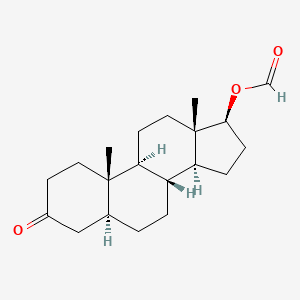
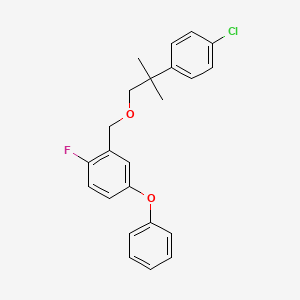


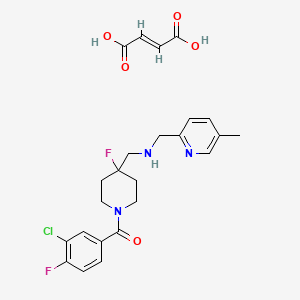
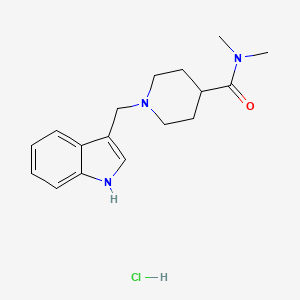
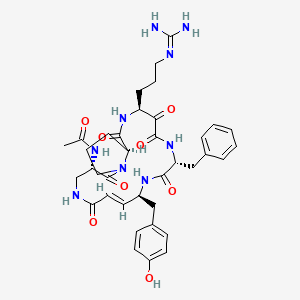
![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
